molecular formula C10H13N3O3 B13382306 5-(Azidomethyl)-1,2,3-trimethoxybenzene CAS No. 133992-56-0

5-(Azidomethyl)-1,2,3-trimethoxybenzene

Cat. No.: B13382306
CAS No.: 133992-56-0
M. Wt: 223.23 g/mol
InChI Key: MWLYDECOHPRVOB-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-1,2,3-trimethoxybenzene typically involves the introduction of an azido group to a benzene ring. One common method is the reaction of 5-(bromomethyl)-1,2,3-trimethoxybenzene with sodium azide in a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Palladium Catalyst: Employed in reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Triazoles: Formed via click chemistry.

    Amines: Resulting from the reduction of the azido group.

    Aldehydes and Carboxylic Acids: Produced from the oxidation of methoxy groups.

Scientific Research Applications

5-(Azidomethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-1,2,3-trimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The methoxy groups can influence the compound’s reactivity and solubility, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-1,2,3-trimethoxybenzene: A precursor in the synthesis of 5-(Azidomethyl)-1,2,3-trimethoxybenzene.

    5-(Hydroxymethyl)-1,2,3-trimethoxybenzene: Another related compound with a hydroxymethyl group instead of an azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it a valuable intermediate in the synthesis of triazole-containing compounds and other derivatives .

Properties

CAS No.

133992-56-0

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

5-(azidomethyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C10H13N3O3/c1-14-8-4-7(6-12-13-11)5-9(15-2)10(8)16-3/h4-5H,6H2,1-3H3

InChI Key

MWLYDECOHPRVOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN=[N+]=[N-]

Origin of Product

United States

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